D-Cycloserine-15N,D3
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Overview
Description
D-Cycloserine-15N,D3 is a stable isotope-labeled compound, specifically a deuterated and nitrogen-15 labeled version of D-Cycloserine. This compound is an analog of the amino acid D-alanine and is known for its broad-spectrum antibiotic properties. It is primarily used in research settings to study bacterial cell wall synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Cycloserine-15N,D3 typically involves the protection-deprotection strategy starting from D-serine. The process includes the preparation of N-trifluoroacetyl-D-serine, followed by the formation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamate, and finally the preparation of D-4-trifluoroacetylamino-3-oxazolidinone. The final step involves the hydrolysis of D-4-trifluoroacetylamino-3-oxazolidinone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale and purity.
Chemical Reactions Analysis
Types of Reactions
D-Cycloserine-15N,D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include various oxazolidinone derivatives and substituted amino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
D-Cycloserine-15N,D3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of bacterial cell wall synthesis and the role of D-alanine in this process.
Biology: It helps in understanding the biochemical pathways involving D-alanine and its analogs.
Medicine: It is used in research related to antibiotic resistance and the development of new antibiotics.
Industry: It is employed in the development of new chemical processes and the synthesis of other complex molecules
Mechanism of Action
D-Cycloserine-15N,D3 exerts its effects by inhibiting the synthesis of bacterial cell walls. It competitively inhibits two key enzymes: L-alanine racemase, which converts L-alanine to D-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the peptidoglycan layer of the bacterial cell wall. This inhibition weakens the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
DL-Cycloserine-15N,D3: A racemic mixture of D- and L- forms of Cycloserine labeled with deuterium and nitrogen-15.
D-Cycloserine: The non-labeled version of the compound, commonly used as an antibiotic.
Uniqueness
D-Cycloserine-15N,D3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings for tracing biochemical pathways and studying the mechanisms of action at a molecular level. The deuterium and nitrogen-15 labels provide additional insights into the compound’s behavior and interactions in various chemical and biological systems .
Properties
Molecular Formula |
C3H6N2O2 |
---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1/i1D2,2D,5+1 |
InChI Key |
DYDCUQKUCUHJBH-GPFJSIIRSA-N |
Isomeric SMILES |
[2H][C@@]1(C(=O)[15NH]OC1([2H])[2H])N |
Canonical SMILES |
C1C(C(=O)NO1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.